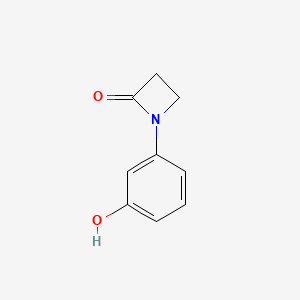

1-(3-Hydroxyphenyl)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Hydroxyphenyl)azetidin-2-one is a heterocyclic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of azetidinones, which are known for their significant pharmacological and biological activities .

Vorbereitungsmethoden

The synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one typically involves the reaction of 3-hydroxybenzaldehyde with an appropriate azetidinone precursor under specific conditions. One common method includes the use of sodium borohydride in isopropanol to promote the reduction of C-3 functionalized azetidin-2-ones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(3-Hydroxyphenyl)azetidin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where common reagents include sodium hydroxide or potassium carbonate.

Ring-opening reactions: Due to the ring strain in azetidinones, they are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 1-(3-Hydroxyphenyl)azetidin-2-one is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the pharmacological properties of resultant compounds.

Biology

The compound plays a crucial role in biochemical research, particularly in enzyme inhibition studies. It has been shown to interact with various enzymes and proteins, which is vital for understanding cellular processes.

Mechanism of Action : The compound acts as an inhibitor of histone deacetylases (HDACs), influencing gene expression and protein function. This mechanism is particularly relevant in cancer research, where HDAC inhibitors have been studied for their potential to induce cell cycle arrest and apoptosis in cancer cells.

Medicine

This compound exhibits promising therapeutic applications:

- Anti-cancer Properties : Research indicates that derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). Preliminary screening revealed inhibition rates ranging from 89.84% to 94.76% against MCF-7 cells when tested with synthesized derivatives .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory medications.

| Study Focus | Cell Line | Inhibition (%) |

|---|---|---|

| Anti-cancer (MCF-7) | MCF-7 | 89.84% - 94.76% |

| Anti-inflammatory | Various | Variable |

Case Studies

- Cytotoxicity Against Breast Cancer : A study evaluated the cytotoxic effects of various azetidinone derivatives on MCF-7 cells using the MTT assay. The results demonstrated that specific substitutions on the azetidinone ring significantly enhanced cytotoxicity, indicating potential for drug development targeting breast cancer .

- Enzyme Interaction Studies : Investigations into the inhibitory effects of this compound on HDACs revealed that it could effectively reduce enzyme activity, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with tumorigenesis .

Wirkmechanismus

The mechanism of action of 1-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and protein function. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(3-Hydroxyphenyl)azetidin-2-one can be compared with other azetidinones, such as:

Biologische Aktivität

1-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a phenyl ring and an azetidinone core. Its molecular structure can be represented as follows:

This structure contributes to its interactions with various biological targets, influencing its pharmacological profiles.

Anticancer Activity

Research has demonstrated that derivatives of azetidin-2-one, including this compound, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various azetidinone derivatives against breast cancer cell lines (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives showed inhibition rates exceeding 90% at specific concentrations .

Table 1: Cytotoxicity of Azetidinone Derivatives Against MCF-7 Cells

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-1 | 0.1 | 89.84 |

| AZ-5 | 0.5 | 93.28 |

| AZ-9 | 1 | 90.56 |

| AZ-19 | 2 | 94.76 |

The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced anticancer activity . Additionally, compounds such as trans-11f from related azetidinone studies showed moderate inhibitory activity against human coronaviruses, suggesting a dual role in both antiviral and anticancer applications .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A recent study synthesized several sulphonyl derivatives of phenyl azetidine-2-one and evaluated their antibacterial and antifungal activities. Notably, compounds with electron-withdrawing groups demonstrated superior antibacterial efficacy compared to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5d | S. aureus | 3.91 |

| 5h | E. coli | 7.81 |

| 5i | K. pneumoniae | 6.25 |

| 5j | C. albicans | 4.00 |

These findings indicate that modifications to the azetidinone structure can significantly enhance its antimicrobial properties.

Antiviral Activity

The antiviral activity of azetidinones has been documented in various studies, with compounds showing effectiveness against a range of viruses including influenza and coronaviruses. For instance, trans-11f exhibited an EC50 value of 12 µM against the H1N1 influenza virus, highlighting the potential for these compounds in antiviral therapy .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives like AZ-19 had potent activity against MCF-7 cells, indicating their potential as lead compounds for developing new anticancer agents.

- Antimicrobial Screening : A comprehensive screening of sulphonyl derivatives revealed several candidates with MIC values lower than those of established antibiotics, suggesting their viability as new antimicrobial agents.

Eigenschaften

IUPAC Name |

1-(3-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXURDQRWXVEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.